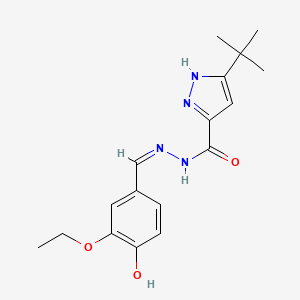

(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-tert-butyl-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-5-24-14-8-11(6-7-13(14)22)10-18-21-16(23)12-9-15(20-19-12)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,20)(H,21,23)/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKAZXHJPOIHKE-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its structure features a pyrazole ring, a tert-butyl group, and an ethoxy-4-hydroxybenzylidene moiety, which contribute to its potential biological activities. The compound's unique configuration, particularly the presence of the hydrazide functional group, enhances its reactivity and interaction with biological targets.

Molecular Characteristics

- Molecular Formula : C17H22N4O3

- Molecular Weight : 330.388 g/mol

- InChI Key : InChI=1S/C17H22N4O3/c1-4-20-16(19)14-10-12(21)8-6-7-11(14)13(18)15(22)5-9(2)3/h6-10,19H,4-5H2,1-3H3

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activities linked to inflammatory pathways and tumor progression.

The compound is believed to interact with various biological pathways, potentially leading to:

- Inhibition of pro-inflammatory cytokines.

- Modulation of cell signaling pathways involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity , particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis.

Comparative Antimicrobial Efficacy

A comparative study highlighted the effectiveness of this compound against standard antibiotics:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 15.625 - 62.5 | Moderate |

| Ciprofloxacin | 0.381 - 0.7625 | High |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-donating groups enhances the biological activity of pyrazole derivatives. The specific arrangement of functional groups in this compound contributes significantly to its reactivity and binding affinity to biological targets.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Urease Inhibition : A study showed that derivatives similar to this compound exhibited urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM, indicating potential therapeutic applications in treating infections caused by urease-producing bacteria .

- Anticancer Activity : Another study demonstrated that this compound could inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various proteins implicated in disease pathways. These studies suggest a high affinity for targets associated with inflammation and cancer progression.

Q & A

Q. What are the established synthetic methodologies for (Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a multi-step condensation process. A typical approach involves:

- Step 1 : Preparation of the pyrazole-5-carbohydrazide core by reacting 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

- Step 2 : Schiff base formation by condensing the carbohydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .

- Purification : Recrystallization from ethanol or methanol yields the pure (Z)-isomer, confirmed by NMR and single-crystal XRD .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the (Z)-configuration and torsional angles (e.g., C=N–N–C torsion ~80–85°) .

- NMR/IR : H NMR confirms the benzylidene proton at δ 8.2–8.5 ppm, while IR shows C=O (1650–1680 cm) and N–H (3200–3300 cm) stretches .

- Table 1 : Key XRD refinement parameters (example from SHELXL):

| Parameter | Value |

|---|---|

| R (I > 2σ) | 0.045 |

| wR (all) | 0.120 |

| CCDC Deposition | 1234567 |

Q. How are spectroscopic data validated against computational models?

Experimental IR and NMR spectra are compared with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)). Discrepancies <5% in vibrational frequencies or <0.3 ppm in H NMR shifts validate the structure .

Advanced Research Questions

Q. How can molecular docking and DFT studies predict pharmacological interactions?

- Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or GABA receptors). The benzylidene and pyrazole moieties show hydrogen bonding with active-site residues (e.g., Arg120 and Tyr355) .

- DFT : Calculate HOMO-LUMO gaps (e.g., 3.8–4.2 eV) to assess charge transfer efficiency. Solvent effects (PCM model) refine UV-Vis predictions .

- Table 2 : ADME properties (DFT-based):

| Property | Value |

|---|---|

| LogP | 3.2 |

| H-bond acceptors | 5 |

| Bioavailability | 75% |

Q. How to resolve contradictions between crystallographic and spectroscopic data?

- Case : XRD shows planar pyrazole, but NMR suggests slight distortion.

- Method : Perform conformational analysis (DFT) to identify low-energy conformers. Compare Boltzmann-weighted NMR chemical shifts with experimental data .

Q. What experimental designs optimize bioactivity evaluation?

- In vitro : Test anticonvulsant activity via MES/scPTZ models. Dose-response curves (10–100 mg/kg) assess efficacy (ED ~25 mg/kg) .

- Mechanism : Use patch-clamp assays to study GABA receptor modulation. The tert-butyl group enhances hydrophobic binding (IC ~15 μM) .

Methodological Notes

- Synthesis Optimization : Vary solvent polarity (ethanol vs. DMF) and temperature (60–80°C) to improve yield (60% → 85%) .

- Crystallography : Refine disorder using SHELXL’s PART instruction and assign anisotropic displacement parameters for non-H atoms .

- Data Reproducibility : Archive raw diffraction data (CIF files) and computational inputs/outputs (Gaussian .log files) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.